3-Acetylbenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
3-Acetylbenzaldehyde is an aromatic aldehyde compound . Although the precise target of this compound remains elusive, it is believed to function as an aromatase inhibitor .
Mode of Action
As an aromatase inhibitor, it may interfere with the enzyme aromatase, which plays a key role in the biosynthesis of estrogens .
Biochemical Pathways
This compound is involved in various biochemical pathways. In organic synthesis, this compound serves as a vital precursor for the creation of various heterocyclic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of extensive research on this compound. As an aromatase inhibitor, it may have potential effects on estrogen-dependent processes in the body .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-Acetylbenzaldehyde plays a significant role. It acts as a fundamental building block for synthesizing a diverse array of heterocyclic compounds
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylbenzaldehyde can be synthesized through various methods, including the Friedel-Crafts acylation of benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of 3-acetylbenzyl alcohol using oxidizing agents like chromium trioxide or potassium permanganate .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-acetylbenzyl alcohol. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-acetylbenzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 3-acetylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: 3-Acetylbenzoic acid.
Reduction: 3-Acetylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Acetylbenzaldehyde has a diverse range of applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Flavor Enhancement: It is used in the flavor industry to impart specific aromatic notes.
Pharmaceuticals: It is investigated for its potential use in drug synthesis and as an intermediate in the production of active pharmaceutical ingredients.
Comparison with Similar Compounds
- 4-Acetylbenzaldehyde
- 4′-Methoxyacetophenone
- 3-Hydroxy-4-methoxybenzaldehyde
- 4-Acetamidobenzaldehyde
- 4′-Hydroxy-3′-methoxyacetophenone
- 4′-Methylacetophenone
- 3-Vinylbenzaldehyde
- 4-Formylbenzonitrile
Uniqueness: 3-Acetylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other similar compounds. This unique structure allows it to participate in specific reactions and applications that its analogs may not be suitable for .
Properties
IUPAC Name |
3-acetylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFUJVNBRCKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349178 | |
Record name | 3-acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41908-11-6 | |
Record name | 3-Acetylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41908-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-acetylbenzaldehyde chosen as an example substrate in this research on FLP-mediated deuterium/tritium labeling?
A1: The research aimed to demonstrate the selectivity of this novel labeling technique. this compound, containing both an aldehyde and a ketone functional group, served as an ideal test case. The researchers successfully demonstrated that the FLP system selectively reduced the aldehyde moiety to the corresponding deuterated/tritiated alcohol, leaving the ketone group untouched. [] This selectivity is a significant advantage over traditional reduction methods, highlighting the potential of FLPs in complex molecule labeling.
Q2: The paper mentions achieving high specific activity in the labeled products. What does this mean and why is it important?
A2: Specific activity, in the context of radiolabeling, refers to the amount of radioactivity per mole of the labeled compound. A higher specific activity translates to a greater signal, which is crucial for tracing and analyzing the labeled molecule in biological systems. The FLP-mediated method described in the paper utilizes carrier-free tritium gas, leading to the production of labeled products with high specific activities. [] This is a significant advantage, particularly in applications where minimizing the amount of labeled material used is important, such as in vivo studies.
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